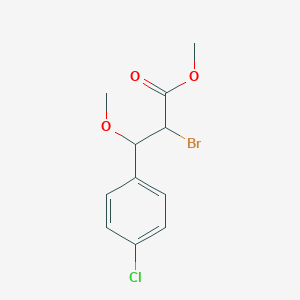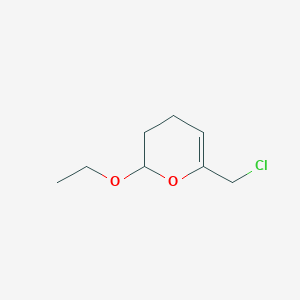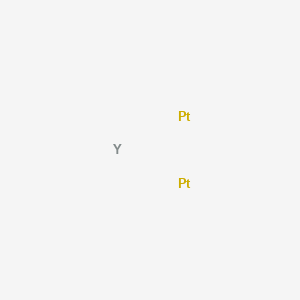
Platinum--yttrium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–yttrium (2/1) is an intermetallic compound composed of platinum and yttrium in a 2:1 ratio. This compound is part of the platinum-yttrium system, which includes several other intermetallic phases. Platinum–yttrium (2/1) is known for its unique properties, including high melting points and specific crystal structures, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum–yttrium (2/1) can be synthesized through direct sintering of a mixture of platinum powder and yttrium hydride at high temperatures. The typical reaction conditions involve heating the mixture to around 1600°C under high vacuum in yttrium oxide crucibles . This method ensures the formation of the desired intermetallic compound with minimal impurities.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (2/1) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired phase formation .
Chemical Reactions Analysis
Types of Reactions
Platinum–yttrium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both platinum and yttrium.
Common Reagents and Conditions
Oxidation: Platinum–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures. The reaction typically forms yttrium oxide and platinum metal.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert platinum–yttrium (2/1) back to its metallic state.
Major Products Formed
The major products formed from these reactions include yttrium oxide, platinum metal, and various platinum and yttrium halides. These products have significant applications in catalysis, materials science, and other fields .
Scientific Research Applications
Platinum–yttrium (2/1) has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which platinum–yttrium (2/1) exerts its effects is primarily through its interaction with other chemical species. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, such as the formation of platinum-yttrium complexes in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Platinum–erbium (2/1): Similar to platinum–yttrium (2/1), this compound has high melting points and specific crystal structures.
Platinum–samarium (2/1): Another intermetallic compound with comparable properties and applications.
Uniqueness
Platinum–yttrium (2/1) is unique due to its specific combination of platinum
Properties
CAS No. |
59978-16-4 |
|---|---|
Molecular Formula |
Pt2Y |
Molecular Weight |
479.1 g/mol |
IUPAC Name |
platinum;yttrium |
InChI |
InChI=1S/2Pt.Y |
InChI Key |
VVLIEYWMSQJBFR-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


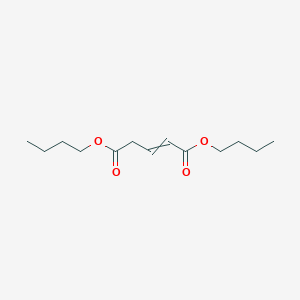
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
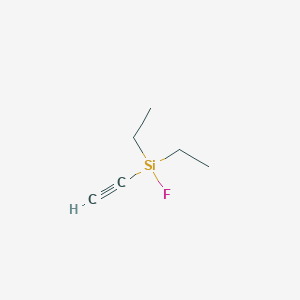
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
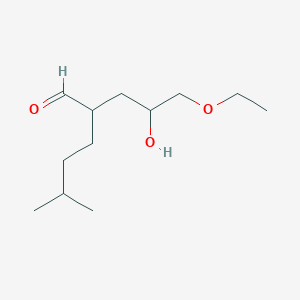
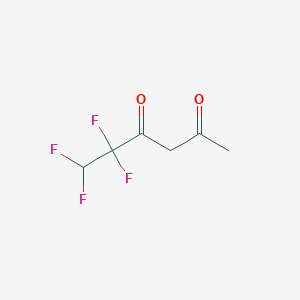

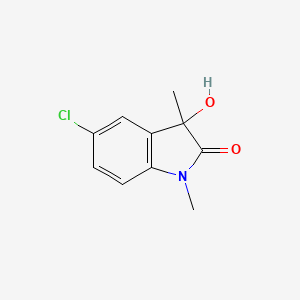
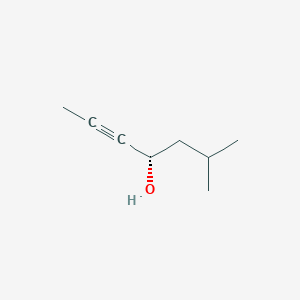
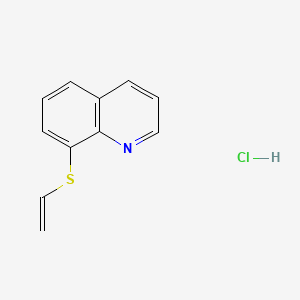
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)
